[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone
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Overview
Description
[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenyl group and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluorobenzyl chloride and piperazine.
Formation of the Oxirane Moiety: The oxirane ring can be formed by reacting the intermediate with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Diols from the reduction of the oxirane ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting or activating their function. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with a similar piperazine structure.
Fluorophenyl derivatives: Compounds like 3-fluorophenylpiperazine, which share the fluorophenyl group.
Epoxides: Compounds containing oxirane rings, such as ethylene oxide.
Uniqueness
What sets [4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone apart is the combination of the piperazine ring, fluorophenyl group, and oxirane moiety in a single molecule
Properties
IUPAC Name |
[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-11(12-3-2-4-13(16)9-12)17-5-7-18(8-6-17)15(19)14-10-20-14/h2-4,9,11,14H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWYOQNMJEBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2CCN(CC2)C(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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